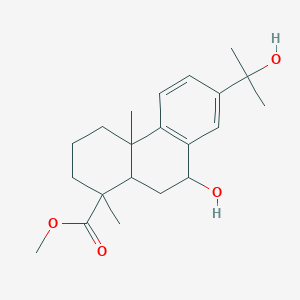

Methyl 7,15-dihydroxydehydroabietate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTXWRPVFGYIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Methyl 7,15-dihydroxydehydroabietate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 7,15-dihydroxydehydroabietate, a hydroxylated abietane-type diterpenoid. While direct isolation of the methyl ester from natural sources is not extensively documented, this guide focuses on its immediate precursor, 7α,15-dihydroxydehydroabietic acid, detailing its natural occurrence, a comprehensive isolation protocol from its primary botanical source, and its significant biological activities. This information serves as a critical resource for researchers interested in the therapeutic potential of this class of compounds.

Natural Sources and Distribution

The primary identified natural source of the immediate precursor, 7α,15-dihydroxydehydroabietic acid, is the pinecones of the Korean pine, Pinus koraiensis.[1][2] These pinecones, often considered a waste byproduct of seed processing, have emerged as a valuable source of various bioactive diterpenoids.[1][2] While other species of the Pinus genus are rich in abietane (B96969) diterpenoids, the specific presence of 7α,15-dihydroxydehydroabietic acid has been explicitly confirmed in P. koraiensis.[1][3][4][5][6]

Table 1: Natural Source of 7α,15-dihydroxydehydroabietic acid

| Compound | Natural Source | Plant Part | Geographic Distribution of Source |

| 7α,15-dihydroxydehydroabietic acid | Pinus koraiensis | Pinecones | Korean Peninsula, Northeast China, Russian Far East |

Isolation and Purification Protocol

The following is a detailed experimental protocol for the isolation of 7α,15-dihydroxydehydroabietic acid from Pinus koraiensis pinecones, based on published methodologies.[2] The subsequent esterification to yield this compound is also described.

Extraction

-

Preparation of Plant Material: Air-dried and powdered Pinus koraiensis pinecones are used as the starting material.

-

Solvent Extraction: The powdered pinecones are extracted with a water or aqueous alcohol (e.g., 70% ethanol) solution at room temperature with continuous stirring for 24-48 hours. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

A multi-step chromatographic approach is employed for the isolation of the target compound.

-

Initial Fractionation (Liquid-Liquid Partitioning): The crude aqueous extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The diterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

-

Silica (B1680970) Gel Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to open column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol (B129727) and water. The elution is monitored by a UV detector.

-

Structure Elucidation: The structure of the isolated compound (7α,15-dihydroxydehydroabietic acid) is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Esterification to this compound

-

Reaction: The purified 7α,15-dihydroxydehydroabietic acid is dissolved in a suitable solvent such as methanol.

-

Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

-

Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by TLC.

-

Workup and Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Table 2: Summary of Isolation Techniques

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Liquid-Liquid Partitioning | - | n-hexane, chloroform, ethyl acetate, n-butanol | Initial fractionation of crude extract |

| Silica Gel Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | Separation of compounds based on polarity |

| Preparative HPLC | C18 Reversed-Phase | Gradient of methanol and water | High-resolution purification of the target compound |

Biological Activity and Signaling Pathways

7α,15-dihydroxydehydroabietic acid has demonstrated significant antiangiogenic effects.[2][7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Antiangiogenic Activity

Studies have shown that 7α,15-dihydroxydehydroabietic acid significantly inhibits the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs).[2] This inhibition is achieved through the downregulation of key signaling pathways involved in angiogenesis.

Signaling Pathway

The antiangiogenic activity of 7α,15-dihydroxydehydroabietic acid is mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway and its downstream effectors, Akt and ERK.[2][7]

Caption: Inhibition of VEGF-induced angiogenesis by 7α,15-dihydroxydehydroabietic acid.

The compound exerts its effect by downregulating the phosphorylation of Akt (p-Akt) and ERK (p-ERK), which are crucial for endothelial cell proliferation, migration, and tube formation – all key steps in angiogenesis.[2] This mechanism of action suggests that this compound could be a valuable lead compound for the development of novel anti-cancer therapies.

Conclusion

This compound, and its precursor 7α,15-dihydroxydehydroabietic acid, represent promising natural products with significant therapeutic potential. The detailed information on the natural source and isolation protocol provided in this guide will facilitate further research into this compound. The elucidation of its antiangiogenic activity through the inhibition of the VEGF/Akt/ERK signaling pathway opens new avenues for the development of targeted therapies for cancer and other angiogenesis-dependent diseases. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.

References

- 1. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]

- 2. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical analysis of Pinus eldarica bark - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study Regarding the Chemical Composition and Biological Activity of Pine (Pinus nigra and P. sylvestris) Bark Extracts | MDPI [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Potential Mechanism of Action of Methyl 7,15-dihydroxydehydroabietate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Methyl 7,15-dihydroxydehydroabietate is limited in current scientific literature. This document provides a comprehensive overview of the potential mechanisms based on the well-documented biological activities of its parent compound, dehydroabietic acid (DHA), and its derivatives. The information presented herein is intended to guide future research and drug development efforts.

Introduction

This compound is a derivative of dehydroabietic acid, a tricyclic abietane (B96969) diterpene abundant in the resin of coniferous trees. Abietane diterpenes and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide synthesizes the available information on closely related compounds to postulate the potential mechanisms of action for this compound.

Postulated Anti-inflammatory Mechanism of Action

Based on studies of dehydroabietic acid, a primary mechanism of anti-inflammatory action likely involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of NF-κB and AP-1 Signaling Pathways

Dehydroabietic acid has been demonstrated to suppress inflammatory responses by inhibiting the activation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1).[1][2][3] These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The inhibitory action on these pathways is likely mediated through the suppression of upstream kinases. Specifically, dehydroabietic acid has been shown to inhibit the activity of:

-

Src (Proto-oncogene tyrosine-protein kinase) and Syk (Spleen tyrosine kinase) in the NF-κB signaling cascade.[1][2]

-

TAK1 (Transforming growth factor-β-activated kinase 1) in the AP-1 signaling cascade.[1][2]

By inhibiting these kinases, this compound could potentially prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, and block the activation of MAPKs (mitogen-activated protein kinases) that lead to AP-1 activation.

Caption: Postulated inhibition of NF-κB and AP-1 signaling pathways.

Postulated Cytotoxic Mechanism of Action

Numerous derivatives of dehydroabietic acid have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The potential cytotoxic mechanisms of this compound may involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Dehydroabietic acid derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve:

-

Activation of Caspases: Leading to the cleavage of cellular proteins and execution of the apoptotic program.

-

Modulation of Bcl-2 Family Proteins: Shifting the balance towards pro-apoptotic members.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress and cellular damage.

Cell Cycle Arrest

Certain derivatives of dehydroabietic acid can cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.[6] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

Caption: A typical workflow for investigating cytotoxic activity.

Quantitative Data for Dehydroabietic Acid Derivatives

The following tables summarize the reported biological activities of various dehydroabietic acid derivatives, providing a comparative context for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Dehydroabietic Acid Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 7-Oxodehydroabietic acid-triazole hybrid (9) | Nitric Oxide (NO) Inhibition | BV2 | 8.00 ± 0.83 | [7] |

| 7-Oxodehydroabietic acid-triazole hybrid (10) | Nitric Oxide (NO) Inhibition | BV2 | 8.44 ± 0.89 | [7] |

| 7-Oxodehydroabietic acid-triazole hybrid (15) | Nitric Oxide (NO) Inhibition | BV2 | 8.13 ± 0.97 | [7] |

| 7-Oxodehydroabietic acid-triazole hybrid (16) | Nitric Oxide (NO) Inhibition | BV2 | 8.84 ± 1.10 | [7] |

Table 2: Cytotoxic Activity of Dehydroabietic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydroabietic acid-chalcone hybrid (33) | MCF-7 | 2.21 | [5] |

| Dehydroabietic acid-chalcone hybrid (41) | MCF-7 | < 5 | [5] |

| Dehydroabietic acid-chalcone hybrid (43) | MCF-7 | < 5 | [5] |

| Dehydroabietic acid-chalcone hybrid (44) | MCF-7 | < 5 | [5] |

| Quinoxaline derivative of DHA (74b) | SMMC-7721 | 0.36 ± 0.13 | [4] |

| Quinoxaline derivative of DHA (74e) | HepG2 | 0.12 ± 0.03 | [4] |

| Methyl 7-oxodehydroabietate | KB (HeLa) | 4.5 µg/mL | [8] |

| Methyl 7R-hydroxydehydroabietate | KB (HeLa) | 5.8 µg/mL | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for related compounds are provided below to facilitate further investigation of this compound.

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7 or BV2 microglia) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Measurement of Nitrite (B80452): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A standard curve using sodium nitrite is used to quantify nitrite concentration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, the extensive research on its parent compound, dehydroabietic acid, and other derivatives provides a strong foundation for postulating its biological activities. It is highly probable that this compound possesses anti-inflammatory and cytotoxic properties. The proposed mechanisms, involving the inhibition of key inflammatory signaling pathways and the induction of apoptosis and cell cycle arrest in cancer cells, offer promising avenues for future research. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the continued exploration of the therapeutic potential of this and related abietane diterpenes.

References

- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

The Elusive Bio-Profile of Methyl 7,15-dihydroxydehydroabietate: A Review of the Parent Compound and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7,15-dihydroxydehydroabietate is a derivative of dehydroabietic acid, a naturally occurring diterpene resin acid found in coniferous plants. While this specific dihydroxylated methyl ester is commercially available for research purposes, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its distinct biological activities. To date, no specific studies detailing its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic effects have been published.

This guide, therefore, aims to provide a robust framework for researchers interested in exploring the bio-profile of this compound. We will achieve this by presenting a thorough review of the well-documented biological activities of its parent compound, dehydroabietic acid (DAA), and a range of its other derivatives. The established pharmacological effects and mechanisms of action of these closely related compounds can serve as a valuable starting point for predicting and investigating the potential of this compound.

Biological Activities of Dehydroabietic Acid and its Derivatives

Dehydroabietic acid and its synthetic or semi-synthetic derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

Anticancer Activity

Numerous derivatives of dehydroabietic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data consistently show that modifications to the DAA scaffold can lead to potent anticancer agents.

Table 1: Cytotoxic Activity of Selected Dehydroabietic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydroabietinol (Compound 5 in study) | Jurkat | 9.7 µg/mL | [1] |

| Dehydroabietinol (Compound 5 in study) | HeLa | 13.0 µg/mL | [1] |

| Dehydroabietinol acetate (B1210297) (Compound 6 in study) | Jurkat | 22.0 µg/mL | [1] |

| Quinoxaline derivative (Compound 4b in study) | SMMC-7721 | 0.72 | [4] |

| Quinoxaline derivative (Compound 4b in study) | HeLa | 1.08 | [4] |

| Quinoxaline derivative (Compound 4b in study) | MCF-7 | 1.78 | [4] |

| 2-aryl-benzimidazole derivative (Compound 80j in study) | Various | 0.08 - 0.42 | [5] |

| Dehydroabietic acid-chalcone hybrid (Compound 33 in study) | MCF-7, MDA-MB231, Hs578T | 2.21 - 5.89 | [6] |

Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.

Anti-inflammatory Activity

The anti-inflammatory properties of dehydroabietic acid and its derivatives are well-documented. Several studies have shown that these compounds can inhibit key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] Diterpenes isolated from Pinus species, including dehydroabietic acid derivatives, have demonstrated significant anti-inflammatory effects.[7]

Antimicrobial Activity

Dehydroabietic acid and its derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[1][9][10][11][12][13] Modifications to the DAA structure have led to the development of potent antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Dehydroabietic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Dehydroabietic acid analog (Compound 7 in study) | Methicillin-resistant S. aureus | 32 | [5] |

| Dehydroabietic acid derivative (Compound 5 in study) | Bacillus subtilis | 4 | [5] |

| Dehydroabietic acid derivative (Compound 5 in study) | Staphylococcus aureus | 2 | [5] |

| Dehydroabietic acid derivative (Compound 2b in study) | Xanthomonas oryzae pv. oryzae | EC50 = 2.7 | [12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

To facilitate future research on this compound, this section provides a generalized methodology for a key experiment frequently cited in the evaluation of dehydroabietic acid derivatives: the in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to determine the cytotoxic effects of a compound on cancer cells.[14]

1. Cell Culture and Seeding:

- Culture the desired cancer cell line (e.g., MCF-7, HeLa, SMMC-7721) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

- Trypsinize the cells and perform a cell count.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

- Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

- Carefully remove the medium from the wells.

- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways

While no signaling pathways have been elucidated for this compound, the anti-inflammatory effects of the parent compound, dehydroabietic acid, and other diterpenoids are often mediated through the inhibition of the NF-κB signaling pathway.[7][8][15][16]

General Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Postulated Anti-inflammatory Signaling Pathway for Dehydroabietic Acid Derivatives

Caption: Postulated inhibition of the NF-κB signaling pathway by dehydroabietic acid derivatives.

Conclusion and Future Directions

While this compound remains a molecule with an uncharacterized biological profile, the extensive research on its parent compound, dehydroabietic acid, and a multitude of its derivatives provides a strong foundation for future investigations. The data summarized in this guide suggest that this compound could possess significant anticancer, anti-inflammatory, and/or antimicrobial properties.

Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.

-

Anti-inflammatory Assays: Investigating its ability to modulate inflammatory responses in relevant cell models, such as LPS-stimulated macrophages.

-

Antimicrobial Testing: Determining its efficacy against a broad range of bacterial and fungal pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

By leveraging the knowledge from related dehydroabietic acid derivatives and employing the experimental approaches outlined in this guide, the scientific community can begin to unravel the therapeutic potential of this compound.

References

- 1. uv.es [uv.es]

- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diterpenes of Pinus pinaster aiton with anti-inflammatory, analgesic, and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory properties of fermented pine (Pinus morrisonicola Hay.) needle on lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 7,15-dihydroxydehydroabietate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7,15-dihydroxydehydroabietate is a naturally occurring abietane (B96969) diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental protocols for its isolation and characterization. While specific experimental data for this compound remains limited, this document consolidates existing information on closely related analogs and outlines general methodologies relevant to its study. The potential biological activities and associated signaling pathways of similar compounds are also discussed, offering a foundation for future research and drug discovery efforts.

Physicochemical Properties

Precise experimental physical and chemical properties for this compound are not extensively reported in the literature. However, based on its chemical structure and data from commercial suppliers and related compounds, the following information has been compiled.

Table 1: Physical and Chemical Properties of this compound and a Related Compound

| Property | This compound | Methyl 7-oxodehydroabietate (Related Compound) |

| CAS Number | 155205-65-5[1] | 17751-36-9[2] |

| Molecular Formula | C₂₁H₃₀O₄[3] | C₂₁H₂₈O₃[2] |

| Molecular Weight | 346.46 g/mol [3] | 328.4 g/mol [2] |

| Melting Point | Data not available | 142–144°C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Sparingly soluble in water; highly soluble in chloroform (B151607) and methanol[2] |

| Appearance | Data not available | Crystalline solid[2] |

Spectroscopic Data

For the related compound, Methyl 7-oxodehydroabietate , key spectral features include:

-

Infrared (IR) Spectroscopy: A strong absorption band at 1,720 cm⁻¹ (ester carbonyl group) and a ketone stretch at 1,680 cm⁻¹.[2]

-

¹H NMR Spectroscopy: Resonances at δ 3.65 (s, 3H, COOCH₃), δ 1.25 (s, 3H, C-20 methyl), and δ 5.30 (m, 1H, olefinic proton).[2]

-

Mass Spectrometry (MS): A molecular ion peak at m/z 328.4, consistent with its molecular formula.[2]

It is anticipated that the spectra for this compound would show characteristic signals for the hydroxyl groups and the absence of a ketone signal at C-7 compared to its 7-oxo analog.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, its natural occurrence and the existence of its carboxylic acid analog suggest potential routes for its preparation and isolation.

Isolation from Natural Sources

This compound has been identified as a natural product isolated from Pinus yunnanensis Franch.[3] The isolation of its close analog, 7α,15-dihydroxydehydroabietic acid, has been reported from Pinus koraiensis. General protocols for the isolation of diterpenoids from pine resin typically involve the following steps:

Experimental Workflow: Isolation of Diterpenoids from Pine Resin

Caption: General workflow for the isolation and purification of diterpenoids from pine resin.

Methodology:

-

Extraction: The air-dried and powdered plant material (e.g., resin or bark) is extracted with a suitable solvent such as 95% ethanol or a mixture of n-hexane and dichloromethane.[3] This process is often facilitated by ultrasonication.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Fractionation: A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds based on their polarity.

-

Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Synthesis

A plausible synthetic route to this compound could involve the esterification of its corresponding carboxylic acid, 7α,15-dihydroxydehydroabietic acid, which has been isolated from natural sources.

Logical Relationship: Synthesis via Esterification

Caption: Plausible synthetic route to this compound.

Methodology:

-

Dissolution: 7α,15-dihydroxydehydroabietic acid is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

-

Reaction: The mixture is typically heated under reflux for a period to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is neutralized, and the solvent is removed. The resulting crude product is then purified, for example, by column chromatography, to yield the pure methyl ester.

Biological Activity and Signaling Pathways

While there is no specific biological activity data reported for this compound, research on the closely related compound, 7α,15-dihydroxydehydroabietic acid , has demonstrated significant anti-angiogenic effects.

A study on 7α,15-dihydroxydehydroabietic acid, isolated from Pinus koraiensis, showed that it significantly inhibited the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs). The proposed mechanism of action involves the downregulation of key signaling pathways.

Signaling Pathway: Anti-Angiogenic Mechanism of 7α,15-dihydroxydehydroabietic acid

References

In Vitro Therapeutic Potential of Methyl 7,15-dihydroxydehydroabietate: A Technical Guide

Disclaimer: Direct experimental data on the in vitro therapeutic potential of Methyl 7,15-dihydroxydehydroabietate is limited in publicly available scientific literature. This technical guide is a projection based on the known biological activities of its parent compound, dehydroabietic acid, and other related derivatives. The experimental protocols, data, and mechanistic pathways presented herein are proposed frameworks for future research and should be regarded as hypothetical.

Introduction

This compound is a diterpenoid compound derived from dehydroabietic acid. Dehydroabietic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide outlines a proposed in vitro evaluation of this compound to explore its therapeutic potential, focusing on its anti-inflammatory, cytotoxic, and antimicrobial activities.

Anti-inflammatory Activity

Dehydroabietic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][2] A similar activity is hypothesized for this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (e.g., L-NMMA) are included.

-

Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

-

Cell Viability: The viability of cells after treatment is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Hypothetical Data: Inhibition of Nitric Oxide Production

| Concentration (µM) | % NO Inhibition (Mean ± SD) | Cell Viability (% of Control, Mean ± SD) |

| 1 | 8.2 ± 1.5 | 98.7 ± 2.1 |

| 5 | 25.6 ± 3.2 | 97.5 ± 1.8 |

| 10 | 48.9 ± 4.1 | 96.3 ± 2.5 |

| 25 | 72.3 ± 5.5 | 94.8 ± 3.0 |

| 50 | 85.1 ± 4.8 | 92.1 ± 2.7 |

| IC50 (µM) | 12.5 | > 50 |

Proposed Signaling Pathway

Based on the mechanism of dehydroabietic acid, this compound may inhibit the NF-κB and AP-1 signaling pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

Cytotoxic Activity

Derivatives of dehydroabietic acid have shown cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293).

Methodology:

-

Cell Culture and Seeding: Cells are cultured in appropriate media and seeded in 96-well plates at a density of 5 x 10^3 cells/well.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated.

Hypothetical Data: Cytotoxicity (IC50 values)

| Cell Line | IC50 (µM) (Mean ± SD) |

| MCF-7 (Breast Cancer) | 15.8 ± 2.1 |

| A549 (Lung Cancer) | 22.4 ± 3.5 |

| HeLa (Cervical Cancer) | 31.2 ± 4.0 |

| HEK293 (Normal Kidney) | > 100 |

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Antimicrobial Activity

Methyl dehydroabietate, a related compound, has demonstrated antimicrobial activities.[3] Therefore, this compound is also proposed to have potential antimicrobial effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the MIC and MBC of this compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Methodology:

-

Bacterial Strains and Culture: Bacterial strains are grown in Mueller-Hinton Broth (MHB).

-

Broth Microdilution: A serial two-fold dilution of this compound is prepared in a 96-well plate with MHB.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured on Mueller-Hinton Agar (MHA) plates and incubated for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Hypothetical Data: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 | 32 |

| Escherichia coli (ATCC 25922) | 32 | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | 128 |

| Candida albicans (ATCC 90028) | 32 | 64 |

Conclusion

This technical guide provides a hypothetical framework for the in vitro evaluation of this compound's therapeutic potential. Based on the known activities of its parent compound, dehydroabietic acid, it is plausible that this compound possesses anti-inflammatory, cytotoxic, and antimicrobial properties. The detailed experimental protocols, hypothetical data tables, and signaling pathway diagrams presented here offer a comprehensive roadmap for researchers to investigate this promising natural product derivative. Further studies are warranted to validate these hypotheses and elucidate the precise mechanisms of action.

References

The Stereochemistry of Methyl 7,15-dihydroxydehydroabietate: A Structural Elucidation Framework

An In-depth Guide for Researchers in Natural Product Chemistry and Drug Development

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For complex natural products such as Methyl 7,15-dihydroxydehydroabietate, a derivative of the abietane (B96969) diterpenoid family, understanding its stereochemical intricacies is paramount for its potential development as a therapeutic agent. While specific detailed research on this compound is limited in publicly available literature, this guide outlines the established methodologies and a logical framework for the determination of its stereochemistry, drawing upon research on closely related analogues.

Core Stereochemical Features of the Dehydroabietane Scaffold

The fundamental structure of this compound is based on the dehydroabietic acid backbone. This tricyclic system possesses several chiral centers, leading to a number of possible stereoisomers. The key stereochemical features to be determined for this compound would be:

-

The Absolute Configuration of the Asymmetric Carbons: Particularly at positions C-4, C-5, C-10, and C-13 of the abietane skeleton.

-

The Relative Stereochemistry between Substituents: Defining the spatial orientation of the methyl group at C-4, the hydroxyl groups at C-7 and C-15, and the isopropyl group at C-13 relative to each other and to the plane of the ring system.

-

The Conformation of the Cyclohexane Rings: Typically, in dehydroabietic acid derivatives, Ring A adopts a chair conformation and Ring B a half-chair conformation.

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of a novel or sparsely studied compound like this compound would involve a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of a molecule.

-

1D NMR (¹H and ¹³C): Provides initial information on the chemical environment of protons and carbons. The chemical shifts and coupling constants (J-values) of protons can give clues about their dihedral angles and, consequently, their relative orientation.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining through-space proximity of protons. The observation of a NOE/ROE correlation between two protons indicates they are close in space, which is invaluable for establishing relative stereochemistry. For instance, a NOE between the axial methyl group at C-10 and one of the protons at C-1 would suggest a trans fusion of the A and B rings.

-

Chiroptical Spectroscopy

These techniques are instrumental in determining the absolute configuration of a chiral molecule.

-

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental CD spectrum of this compound with spectra of known related compounds or with theoretically calculated spectra, the absolute stereochemistry can be assigned.

-

Optical Rotatory Dispersion (ORD): Measures the change in the angle of plane-polarized light as a function of wavelength. The sign and magnitude of the specific rotation at a specific wavelength (e.g., the sodium D-line) can be a characteristic physical constant for a particular stereoisomer.

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be obtained, this technique provides unambiguous proof of its atomic connectivity and spatial arrangement.

Logical Workflow for Stereochemical Elucidation

The process of determining the stereochemistry of this compound would follow a logical progression, as illustrated in the diagram below.

Caption: Workflow for the stereochemical elucidation of this compound.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the current literature, a quantitative data table cannot be provided at this time. However, for related and well-characterized abietane diterpenoids, such tables would typically include:

Table 1: Illustrative NMR Data for a Hypothetical Abietane Diterpenoid

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 38.5 | 1.50, m; 1.85, m | C-2, C-10, C-20 | H-2, H-11 |

| ... | ... | ... | ... | ... |

| 7 | 72.1 | 4.50, dd, 8.0, 4.0 | C-6, C-8, C-14 | H-6, H-14 |

| ... | ... | ... | ... | ... |

| 15 | 75.3 | 3.20, sept, 7.0 | C-13, C-16, C-17 | H-14, H-16, H-17 |

Table 2: Illustrative Chiroptical Data

| Compound | Specific Rotation [α]D | Solvent | CD Data (λ in nm, Δε) |

| Isomer A | +50.2 | CHCl₃ | 210 (+5.2), 240 (-2.1) |

| Isomer B | -48.9 | CHCl₃ | 211 (-5.0), 242 (+2.3) |

Conclusion

While a comprehensive stereochemical profile of this compound is not yet established in the scientific literature, the analytical framework for its determination is well-defined. A combination of advanced NMR techniques, chiroptical methods, and potentially X-ray crystallography would be required for its unambiguous structural and stereochemical assignment. The elucidation of its precise 3D structure is a crucial step in unlocking its potential for applications in drug discovery and development. Further research into the isolation or synthesis and subsequent characterization of this compound is warranted.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 7,15-dihydroxydehydroabietate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of Methyl 7,15-dihydroxydehydroabietate, a derivative of the naturally occurring diterpenoid dehydroabietic acid. Dehydroabietic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This protocol outlines a feasible synthetic route starting from dehydroabietic acid, proceeding through key intermediates, Methyl dehydroabietate and Methyl 7-oxodehydroabietate.

The synthesis involves four main stages:

-

Esterification: Protection of the carboxylic acid group of dehydroabietic acid as a methyl ester.

-

Benzylic Oxidation: Introduction of a ketone at the C7 position, which is activated by the adjacent aromatic ring.

-

Ketone Reduction: Stereoselective reduction of the C7 ketone to a hydroxyl group.

-

Tertiary Hydroxylation: Introduction of a hydroxyl group at the C15 position of the isopropyl group.

This protocol provides detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures. The expected yields and key characterization data are summarized for each step.

Experimental Protocols

Step 1: Synthesis of Methyl dehydroabietate (2)

This procedure outlines the esterification of dehydroabietic acid (1) to its methyl ester.

Materials:

-

Dehydroabietic acid (1)

-

Anhydrous Methanol (B129727) (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of dehydroabietic acid (1) (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl dehydroabietate (2) as a solid.

Step 2: Synthesis of Methyl 7-oxodehydroabietate (3)

This protocol describes the benzylic oxidation of Methyl dehydroabietate (2) to introduce a ketone at the C7 position.

Materials:

-

Methyl dehydroabietate (2)

-

Chromium trioxide (CrO₃)

-

Acetic acid

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Methyl dehydroabietate (2) (1.0 eq) in glacial acetic acid (15 mL/g) in a round-bottom flask and cool the solution in an ice bath.

-

In a separate flask, prepare a solution of chromium trioxide (2.5 eq) in a mixture of water and acetic acid (1:1 v/v).

-

Add the chromium trioxide solution dropwise to the solution of Methyl dehydroabietate over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of Cr(VI) disappears.

-

Pour the mixture into ice-water (50 mL) and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Methyl 7-oxodehydroabietate (3).

Step 3: Synthesis of Methyl 7-hydroxydehydroabietate (4)

This procedure details the reduction of the C7 ketone in Methyl 7-oxodehydroabietate (3) to a hydroxyl group.

Materials:

-

Methyl 7-oxodehydroabietate (3)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Methyl 7-oxodehydroabietate (3) (1.0 eq) in methanol (20 mL/g) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction by TLC. Upon completion, carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography to obtain Methyl 7-hydroxydehydroabietate (4).

Step 4: Synthesis of this compound (5)

This protocol describes the hydroxylation of the isopropyl group at the C15 position.

Materials:

-

Methyl 7-hydroxydehydroabietate (4)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (30% w/v)

-

Oxygen (O₂) gas

-

Nickel catalyst (e.g., Nickel(II) chloride)

-

High-pressure reactor

-

Magnetic stirrer

Procedure:

-

Place Methyl 7-hydroxydehydroabietate (4) (1.0 eq), the aqueous sodium hydroxide solution (10 mL/g), and a catalytic amount of a nickel salt in a high-pressure reactor equipped with a magnetic stirrer.

-

Seal the reactor and purge with oxygen gas.

-

Pressurize the reactor with oxygen to 5-10 atm.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS.

-

After completion, cool the reactor to room temperature and carefully release the pressure.

-

Transfer the reaction mixture to a beaker and neutralize with 2 M HCl.

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound (5), by column chromatography.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | M.P. (°C) | Key Spectroscopic Data |

| 1 | Dehydroabietic acid (1) | Methyl dehydroabietate (2) | MeOH, H₂SO₄, reflux, 4h | ~95 | 62-64 | ¹H NMR: δ 3.65 (s, 3H, -OCH₃) |

| 2 | Methyl dehydroabietate (2) | Methyl 7-oxodehydroabietate (3) | CrO₃, AcOH, rt, 2h | ~70 | 98-100 | IR (cm⁻¹): 1725 (C=O, ester), 1680 (C=O, ketone) |

| 3 | Methyl 7-oxodehydroabietate (3) | Methyl 7-hydroxydehydroabietate (4) | NaBH₄, MeOH, 0 °C, 1h | ~90 | 110-112 | IR (cm⁻¹): 3400 (O-H), 1720 (C=O, ester) |

| 4 | Methyl 7-hydroxydehydroabietate (4) | This compound (5) | O₂, NaOH (aq), Ni catalyst, 80-100 °C, 24-48h | ~50-60 | - | MS (ESI): m/z [M+Na]⁺ calculated for C₂₁H₃₀O₄Na |

Experimental Workflow

High-performance liquid chromatography (HPLC) method for Methyl 7,15-dihydroxydehydroabietate analysis.

An Application Note and Protocol for the HPLC Analysis of Methyl 7,15-dihydroxydehydroabietate.

Application Note

Introduction

This compound is an abietane (B96969) diterpene, a class of organic compounds widely distributed in the plant kingdom, particularly in the resin of coniferous trees. These compounds and their derivatives are of significant interest to researchers and drug development professionals due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts or reaction mixtures, is crucial for pharmacological studies, quality control, and process optimization.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid to ensure good peak shape. The analyte is detected by its UV absorbance, providing a sensitive and specific method for its quantification.

Experimental Protocols

1. Materials and Reagents

-

HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a G1312A binary pump, G1329A automatic sample injector, and G1315D diode array detector (DAD)[1].

-

Column: Agilent ZORBAX Eclipse C18 (4.6 x 250 mm, 5 µm) or equivalent.

-

Solvents:

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade methanol (B129727) (MeOH).

-

Ultrapure water (18.2 MΩ·cm).

-

Formic acid (≥98%).

-

-

Reference Standard: Pure this compound (purity ≥98%).

-

Sample Filters: 0.45 µm PTFE syringe filters.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

-

Plant Material:

-

Dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered material into a flask.

-

Add 20 mL of methanol and extract using ultrasonication for 30 minutes[2].

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter prior to injection[2][3].

-

-

Reaction Mixtures:

-

Dilute an aliquot of the reaction mixture with methanol to a suitable concentration.

-

Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.

-

4. HPLC Conditions

The separation of this compound is performed using the following chromatographic conditions:

| Parameter | Value |

| Column | Agilent ZORBAX Eclipse C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 50% B5-20 min: 50-95% B20-25 min: 95% B25-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

5. Data Analysis and Quantification

-

Identification: The peak for this compound is identified by comparing its retention time with that of the reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. These values are typical for the analysis of abietane diterpenes and should be validated for the specific application.

| Parameter | Expected Value |

| Retention Time (min) | 15 - 20 |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Mandatory Visualization

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 2. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

Application Notes and Protocols for Cytotoxicity Assay of Methyl 7,15-dihydroxydehydroabietate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 7,15-dihydroxydehydroabietate is a diterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This document provides detailed protocols for assessing the cytotoxic potential of this compound using standard in vitro assays. The described methods will enable researchers to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis. Structurally related compounds, such as Methyl 7-oxodehydroabietate, have demonstrated cytotoxic activity and apoptosis induction through the mitochondrial pathway, suggesting that this compound may exhibit similar properties.[4]

I. Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout all cell culture procedures.

Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) should be used to assess both cytotoxic efficacy and selectivity.

-

Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][7]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[5][7]

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][8]

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8][9]

-

Calculate cell viability as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[10][11][12]

-

Procedure:

-

Seed and treat cells as described for the MTT assay (Section 1.2).

-

At the end of the treatment period, collect the cell culture supernatant.

-

Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12][13]

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][13]

-

Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[12][13]

-

Add 50 µL of stop solution to each well.[13]

-

Measure the absorbance at 490 nm using a microplate reader.[13][14]

-

Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

-

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[15] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[15]

-

Resuspend the cells in 1X Binding Buffer.[16]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Binding Buffer to each sample.[16]

-

Analyze the cells by flow cytometry within one hour.[17] Annexin V-negative/PI-negative cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]

-

II. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC₅₀ Values of this compound on Various Cell Lines.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | 24 | 45.2 ± 3.1 |

| 48 | 28.7 ± 2.5 | |

| 72 | 15.9 ± 1.8 | |

| A549 | 24 | 52.8 ± 4.3 |

| 48 | 35.1 ± 3.0 | |

| 72 | 20.4 ± 2.2 | |

| HeLa | 24 | 60.1 ± 5.0 |

| 48 | 42.6 ± 3.8 | |

| 72 | 28.3 ± 2.9 | |

| MRC-5 | 24 | > 100 |

| 48 | 85.4 ± 7.6 | |

| 72 | 62.1 ± 5.5 |

Table 2: Percentage of Apoptotic and Necrotic Cells after 24h Treatment.

| Cell Line | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 25 µM Compound | 60.8 ± 4.5 | 25.1 ± 2.8 | 14.1 ± 1.9 | |

| 50 µM Compound | 35.4 ± 3.2 | 40.7 ± 3.9 | 23.9 ± 2.6 | |

| A549 | Control | 96.1 ± 1.9 | 2.1 ± 0.4 | 1.8 ± 0.3 |

| 25 µM Compound | 70.3 ± 5.1 | 18.9 ± 2.2 | 10.8 ± 1.5 | |

| 50 µM Compound | 42.7 ± 4.0 | 35.2 ± 3.5 | 22.1 ± 2.4 |

III. Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic effects of this compound.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Potential mitochondrial-mediated apoptosis pathway induced by diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 7-oxodehydroabietate (17751-36-9) for sale [vulcanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cellbiologics.com [cellbiologics.com]

- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 15. scispace.com [scispace.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols: Methyl 7,15-dihydroxydehydroabietate in Cancer Cell Line Studies

Introduction

Dehydroabietic acid (DHA), a natural abietane (B96969) diterpenoid, and its derivatives have demonstrated a range of biological activities, including notable anticancer effects.[1][2][3] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[2][3][4][5][6] The proposed mechanisms of action often involve the modulation of key signaling pathways related to cell death and proliferation.[2][7][8] Methyl 7,15-dihydroxydehydroabietate, as a derivative of this class, is a promising candidate for anticancer research. These application notes provide a summary of the cytotoxic activities of related compounds and detailed protocols for evaluating the efficacy of this compound in cancer cell line studies.

Data Presentation: Cytotoxicity of Dehydroabietic Acid Derivatives

The following tables summarize the cytotoxic activities (IC50 values) of various dehydroabietic acid derivatives against several human cancer cell lines, as reported in the literature. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial screening of this compound.

Table 1: Cytotoxicity (IC50 in µM) of Dehydroabietic Acid Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dehydroabietylamine (B24195) Imidazole (B134444) Derivative (L²) | MCF-7 | Breast | 0.75 | [9][10][11] |

| Dehydroabietylamine Imidazole Derivative (L⁵) | MCF-7 | Breast | 2.17 | [9][10][11] |

| Dehydroabietylamine Imidazole Derivative (L¹) | A549 | Lung | 1.85 | [9][10] |

| DHA-Chalcone Hybrid (33) | MCF-7 | Breast | 2.21 | [1] |

| DHA-Chalcone Hybrid (33) | MDA-MB-231 | Breast | 5.89 | [1] |

| Quinoxaline Derivative (77b) | SMMC-7721 | Liver | 0.72 - 1.78 | [2] |

| Quinoxaline Derivative (77b) | MCF-7 | Breast | 0.72 - 1.78 | [2] |

| Quinoxaline Derivative (77b) | HeLa | Cervical | 0.72 - 1.78 | [2] |

| N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide Derivative (79h) | MCF-7 | Breast | 0.87 - 9.39 | [2] |

| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | MCF-7 | Breast | 7.00 ± 0.96 | [6] |

| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | HepG2 | Liver | 10.42 ± 1.20 | [6] |

| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | HCT-116 | Colon | 9.53 ± 1.03 | [6] |

| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | A549 | Lung | 11.93 ± 1.76 | [6] |

| Acylhydrazone Derivative (4w) | HeLa | Cervical | 2.21 | [12] |

| Acylhydrazone Derivative (4w) | BEL-7402 | Liver | 14.46 | [12] |

Table 2: Cytotoxicity (IC50 in µM) of Abietane Diterpenoids in Leukemia Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| Taxodone (1) | HL-60 | < 5 |

| Taxodione (2) | HL-60 | < 5 |

| Semisynthetic Derivative (12) | HL-60 | < 5 |

| Semisynthetic Derivative (14) | HL-60 | < 5 |

| Semisynthetic Derivative (15) | HL-60 | < 5 |

| Semisynthetic Derivative (17) | HL-60 | < 5 |

| Semisynthetic Derivative (22) | HL-60 | < 5 |

Data for Table 2 was interpreted from a study by Valdés et al. (2013) which identified these compounds as the most cytotoxic among 30 tested diterpenoids against five human tumor cell lines, with particular potency in leukemia cells.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

70% cold ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p27, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse treated cells with RIPA buffer and determine protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-